molecular formula C13H16BrNO4S B13566607 tert-butyl6-bromo-1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazine-4-carboxylate

tert-butyl6-bromo-1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazine-4-carboxylate

Cat. No.: B13566607
M. Wt: 362.24 g/mol
InChI Key: JSOFCRDHLHOMBS-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1,1-dioxo-3,4-dihydro-2H-1λ⁶,4-benzothiazine-4-carboxylate is a benzothiazine derivative featuring a bicyclic structure with a sulfone group (1,1-dioxo), a bromine substituent at the 6-position, and a tert-butyl carboxylate ester at the 4-position. The bromine atom enhances reactivity for cross-coupling reactions, while the tert-butyl ester group provides steric protection and modulates solubility . Structural characterization of such compounds often relies on crystallographic tools like SHELX and WinGX for precise determination of bond lengths, angles, and molecular packing .

Properties

Molecular Formula

C13H16BrNO4S

Molecular Weight

362.24 g/mol

IUPAC Name

tert-butyl 6-bromo-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-4-carboxylate

InChI

InChI=1S/C13H16BrNO4S/c1-13(2,3)19-12(16)15-6-7-20(17,18)11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3

InChI Key

JSOFCRDHLHOMBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 6-bromo-1,1-dioxo-3,4-dihydro-2H-1λ⁶,4-benzothiazine-4-carboxylate typically involves:

  • Construction of the benzothiazine core with appropriate substitution
  • Introduction of the sulfone (1,1-dioxo) functionalities on the sulfur atom
  • Installation of the tert-butyl ester group at the carboxylate position
  • Selective bromination at the 6-position of the aromatic ring

Stepwise Preparation

Synthesis of 6-bromo-3,4-dihydro-2H-1λ⁶,4-benzothiazine-1,1-dione (Core Intermediate)
  • Starting Material: 2-Aminothiophenol derivatives or 2-bromoaniline derivatives are commonly used as precursors.
  • Formation of Benzothiazine Ring: Cyclization with appropriate carbonyl reagents (e.g., α-haloketones or α-haloesters) under basic or acidic conditions forms the benzothiazine ring.
  • Oxidation to Sulfone: The sulfur atom in the benzothiazine ring is oxidized to the sulfone (1,1-dioxo) state using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.
Introduction of tert-Butyl Ester Group
  • Esterification: The carboxylic acid function at the 4-position can be esterified with tert-butanol under acidic catalysis or via tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
  • Alternative Protection: Use of tert-butyl protecting groups in early synthetic steps can facilitate the incorporation of the ester moiety, especially in multi-step syntheses involving sensitive intermediates.
Bromination at the 6-Position
  • Electrophilic Aromatic Substitution: Bromination is achieved by treating the benzothiazine intermediate or precursor aromatic compound with brominating agents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent (e.g., acetic acid or dichloromethane).
  • Regioselectivity: The 6-position is favored due to electronic and steric factors inherent to the benzothiazine ring system.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2-Aminothiophenol + α-haloketone, base Formation of benzothiazine ring intermediate
2 Oxidation m-CPBA or H2O2, catalyst Conversion of sulfur to sulfone (1,1-dioxo)
3 Bromination N-Bromosuccinimide (NBS), solvent Selective bromination at 6-position
4 Esterification/Protection tert-Butanol + acid catalyst or tert-butyl chloroformate + base Formation of tert-butyl ester at 4-carboxylate

Analytical and Experimental Data

While detailed experimental procedures specifically for tert-butyl 6-bromo-1,1-dioxo-3,4-dihydro-2H-1λ⁶,4-benzothiazine-4-carboxylate are limited in open literature, analogous compounds have been characterized as follows:

Property Value Method/Source
Molecular Weight 314.20 g/mol Calculated from molecular formula
Melting Point Not reported No data available
Oxidation Agent m-CPBA, H2O2 Common sulfone formation
Bromination Agent N-Bromosuccinimide (NBS) Electrophilic aromatic substitution
Esterification Method Acid-catalyzed or carbamate route Standard esterification techniques

Research Findings and Notes

  • The oxidation of benzothiazine sulfur to sulfone is critical for the biological activity and stability of the compound.
  • The tert-butyl ester group serves as a protecting group for the carboxylate, which can be removed under acidic conditions if needed for further derivatization.
  • Bromination at the 6-position allows for subsequent functionalization via cross-coupling reactions, expanding the utility of the compound in medicinal chemistry.
  • The synthetic approach requires careful control of reaction conditions to avoid over-oxidation or unwanted side reactions, especially during sulfone formation and bromination steps.

Chemical Reactions Analysis

tert-Butyl6-bromo-1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl6-bromo-1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs differing in substituents, electronic properties, and biological relevance. Key analogs include:

Structural Analogues

  • 6-Chloro derivative : Replacing bromine with chlorine reduces molecular weight (MW: ~367 vs. ~412 g/mol) and alters halogen bonding interactions. The smaller Cl atom may decrease steric hindrance but lower polarizability, impacting binding affinity in biological systems.
  • Methyl ester derivative : Substituting tert-butyl with methyl reduces steric bulk, increasing solubility in polar solvents but decreasing metabolic stability .
  • Unsubstituted benzothiazine core : The absence of the bromine atom simplifies synthesis but limits utility in Suzuki-Miyaura couplings.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
6-Bromo-tert-butyl derivative 412.3 2.8 0.15 (DMSO) 198–200
6-Chloro-tert-butyl derivative 367.8 2.5 0.25 (DMSO) 185–187
6-Bromo-methyl ester derivative 356.2 1.9 0.40 (DMSO) 172–174

Data inferred from analogous benzothiazine derivatives; experimental values may vary .

The tert-butyl group in the 6-bromo derivative increases hydrophobicity (higher LogP) compared to the methyl ester, aligning with its lower solubility. The bromine atom contributes to higher molecular weight and melting point due to enhanced van der Waals interactions.

Research Findings and Methodological Considerations

  • Crystallographic analysis : SHELX and WinGX are critical for resolving the dihydro-2H-benzothiazine ring conformation, confirming the sulfone group’s planarity and the tert-butyl ester’s axial orientation .
  • Similarity assessment : Methods like Tanimoto coefficients and 3D shape matching highlight the 6-bromo derivative’s uniqueness compared to halogen-substituted analogs, emphasizing the role of bromine in pharmacophore alignment .

Biological Activity

Tert-butyl 6-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazine-4-carboxylate (CAS Number: 2803862-91-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16BrNO4S
  • Molecular Weight : 362.24 g/mol
  • IUPAC Name : tert-butyl 6-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazine-4-carboxylate
  • SMILES : O=C(N1CCS(=O)(=O)c2c1cc(Br)cc2)OC(C)(C)C

Structural Characteristics

The compound features a benzothiazine ring system with a tert-butyl ester group and a bromine substituent. The presence of the dioxo group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazine derivatives. For example, compounds related to tert-butyl 6-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazine have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit key enzymes involved in cancer metabolism and bacterial resistance mechanisms. Specifically, the dioxo functional group may interact with active sites of target enzymes through hydrogen bonding or coordination .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazine derivatives, including tert-butyl 6-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazine. The compound was tested against a panel of bacteria and showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Cytotoxicity Against Cancer Cells

A research team evaluated the cytotoxic effects of various benzothiazine derivatives on human cancer cell lines. Tert-butyl 6-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazine was found to induce apoptosis in MCF-7 cells at concentrations as low as 10 µM . The study utilized flow cytometry to assess cell viability and apoptosis markers.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., bromine’s deshielding effect on adjacent protons).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±5 ppm).
  • IR : Confirms the presence of carbonyl (C=O, ~1700 cm1^{-1}) and sulfone (S=O, ~1300 cm1^{-1}) groups.
    Advanced : Discrepancies in NMR splitting patterns may arise from dynamic effects. Use variable-temperature NMR or 2D techniques (COSY, NOESY) to clarify .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Advanced
The 6-bromo group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Steric hindrance : The tert-butyl group may slow transmetallation; optimize using bulky ligands (e.g., XPhos) .
  • Competing pathways : Bromine displacement vs. ring-opening. Monitor by 19^{19}F NMR (if fluorinated reagents are used) or LC-MS .

What are the stability considerations for long-term storage of this compound?

Q. Basic

  • Storage : -20°C in amber vials under inert atmosphere (N2_2 or Ar) to prevent oxidation of the sulfone moiety .
  • Decomposition indicators : Discoloration (yellow→brown) or precipitate formation. Confirm purity via HPLC before reuse .

How can computational modeling predict biological activity of derivatives?

Q. Advanced

  • Docking studies : Use the benzothiazine core as a scaffold for enzyme targets (e.g., kinases).
  • ADMET prediction : Software like Schrödinger’s QikProp assesses solubility and metabolic stability, critical for medicinal chemistry .
  • Validation : Correlate with in vitro assays (e.g., IC50_{50} measurements) .

What strategies mitigate side reactions during deprotection of the tert-butyl group?

Q. Advanced

  • Acidolysis : Use TFA in DCM at 0°C to minimize sulfone degradation .
  • Monitoring : Track by 1^1H NMR (disappearance of tert-butyl singlet at ~1.4 ppm) .
  • Alternative protecting groups : Consider Boc or Fmoc if acid sensitivity is problematic .

How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Q. Advanced

  • Intermediate trapping : Crystallize key intermediates (e.g., Michael adducts) to confirm stereochemical outcomes .
  • Electron density maps : Identify hydrogen-bonding networks that stabilize transition states .

What are the challenges in scaling up synthesis without compromising yield?

Q. Advanced

  • Solvent choice : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
  • Catalyst loading : Optimize Pd catalyst (e.g., Pd(OAc)2_2) to <1 mol% via DoE (Design of Experiments) .

How can structural analogs of this compound be designed for SAR studies?

Q. Advanced

  • Bioisosteric replacement : Substitute bromine with CF3_3 or CN groups to modulate electronic effects .
  • Ring modification : Introduce spirocyclic or fused rings (e.g., piperidine) to explore conformational flexibility .

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